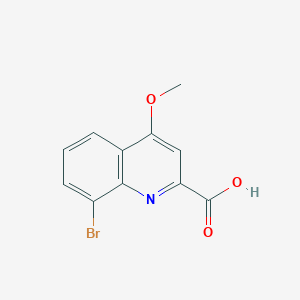

8-Bromo-4-methoxyquinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-4-methoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO3 . It has a molecular weight of 282.08 .

Molecular Structure Analysis

The molecular structure of 8-Bromo-4-methoxyquinoline-2-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 8th position and a methoxy group at the 4th position of the quinoline core. The carboxylic acid group is attached at the 2nd position .Physical And Chemical Properties Analysis

8-Bromo-4-methoxyquinoline-2-carboxylic acid has a molecular formula of C11H8BrNO3 and a molecular weight of 282.08 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Photolabile Protecting Group for Carboxylic Acids

8-Bromo-4-methoxyquinoline-2-carboxylic acid, through its derivative 8-bromo-7-hydroxyquinoline (BHQ), has been found to serve as a new photolabile protecting group for carboxylic acids. BHQ offers greater single-photon quantum efficiency compared to other esters and exhibits sufficient sensitivity to multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it particularly useful as a caging group for biological messengers, enabling precise control over the release of bioactive molecules in cellular environments (Fedoryak & Dore, 2002).

Photoremovable Protecting Group for Physiological Use

Further research into 8-bromo-7-hydroxyquinoline (BHQ) has highlighted its efficiency in being photolyzed by both single-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions. This feature allows BHQ to release carboxylates, phosphates, and diols, which are common functional groups found on bioactive molecules such as neurotransmitters and nucleic acids. BHQ's water solubility, stability in the dark, and minimal fluorescence are advantageous for its use alongside fluorescent indicators of biological function, making it a promising candidate for regulating the action of biological effectors with light, especially through 2PE (Zhu et al., 2006).

Substituted Quinoline Synthesis

The synthesis of substituted quinolines, including 8-methoxyquinolines, has been explored through regioselective bromination and subsequent coupling reactions. This process facilitates the creation of a variety of quinoline derivatives, which can serve as key intermediates for further chemical transformations and potential pharmaceutical applications. The ability to selectively brominate and couple these quinoline derivatives underscores the versatility of 8-Bromo-4-methoxyquinoline-2-carboxylic acid and related compounds in synthetic organic chemistry (Trécourt et al., 1995).

Proton Relay System in Excited-State Double Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, a compound closely related to 8-Bromo-4-methoxyquinoline-2-carboxylic acid, demonstrates an excited-state intramolecular double proton transfer (ESIDPT) reaction. This process, facilitated by dual intramolecular hydrogen bonds, results in a quinolinone-like tautomer emission. The cooperative nature of this ESIDPT, with minimal or negligible barrier, highlights the potential of such compounds in probing the dynamics of proton transfer reactions and their applications in photophysical and photochemical studies (Tang et al., 2011).

Propriétés

IUPAC Name |

8-bromo-4-methoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHILQHIMXEIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-methoxyquinoline-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)

![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2692556.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)

![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)